

# Spectroscopic Data for 2-Acetamido-5-fluoropyridine: A Technical Overview

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## Compound of Interest

Compound Name: 2-Acetamido-5-fluoropyridine

Cat. No.: B564454

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## Introduction

**2-Acetamido-5-fluoropyridine**, also known as N-(5-fluoropyridin-2-yl)acetamide, is a fluorinated pyridine derivative with potential applications as a building block in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for confirming the identity and purity of **2-acetamido-5-fluoropyridine**. This technical guide summarizes the available spectroscopic data (NMR, IR, MS) for this compound and provides generalized experimental protocols for its characterization.

While specific, publicly available experimental spectra for **2-acetamido-5-fluoropyridine** are limited, this guide provides an overview of the expected spectroscopic characteristics based on its chemical structure and data from related compounds. A dissertation indicates that the compound has been characterized by Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), and Infrared (IR) spectroscopy, though the detailed data is not publicly accessible.<sup>[1]</sup>

## Chemical Structure and Properties

Property	Value
Chemical Formula	C <sub>7</sub> H <sub>7</sub> FN <sub>2</sub> O
Molecular Weight	154.14 g/mol
CAS Number	100304-88-9
Appearance	White crystalline powder

## Spectroscopic Data Summary

The following tables present the anticipated spectroscopic data for **2-acetamido-5-fluoropyridine**. These are predicted values based on the chemical structure and typical ranges for the functional groups present.

**Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.3	d	1H	H-6
~ 8.1	dd	1H	H-4
~ 7.8	dd	1H	H-3
~ 2.2	s	3H	-CH <sub>3</sub>
~ 9.5	br s	1H	-NH

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 169	C=O (amide)
~ 157 (d)	C-5
~ 148	C-2
~ 137 (d)	C-6
~ 125 (d)	C-4
~ 115 (d)	C-3
~ 24	-CH <sub>3</sub>

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300	Medium	N-H stretch
~ 3050	Weak	Aromatic C-H stretch
~ 1680	Strong	C=O stretch (Amide I)
~ 1580	Medium	C=C/C=N stretch (pyridine ring)
~ 1540	Medium	N-H bend (Amide II)
~ 1250	Medium	C-N stretch
~ 1200	Strong	C-F stretch

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
154	[M] <sup>+</sup> (Molecular ion)
112	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
95	[M - C <sub>2</sub> H <sub>2</sub> O - NH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized procedures for obtaining NMR, IR, and MS data for a solid organic compound like **2-acetamido-5-fluoropyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-acetamido-5-fluoropyridine** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

### Infrared (IR) Spectroscopy

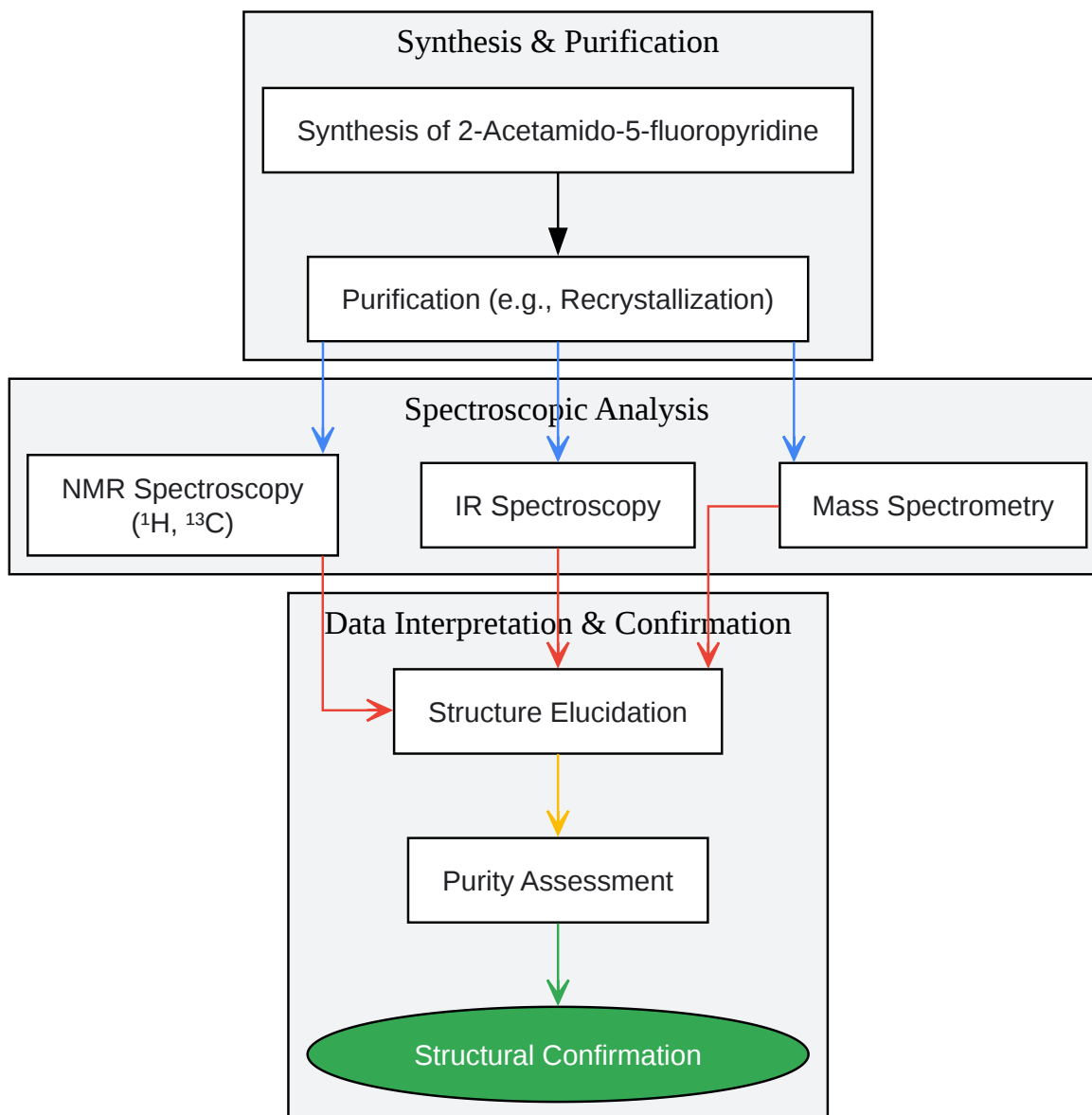
- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum.
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

### Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI).
- **Ionization:** Ionize the sample using an appropriate method (e.g., EI or ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like **2-acetamido-5-fluoropyridine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2-Acetamido-5-fluoropyridine**.

## Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **2-acetamido-5-fluoropyridine**. While comprehensive, experimentally verified

public data is scarce, the information presented here, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers working with this compound. Adherence to detailed experimental protocols is essential for obtaining high-quality, reproducible spectroscopic data, which is fundamental for unequivocal structure confirmation and purity assessment in any research and development setting.

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## References

- 1. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- To cite this document: BenchChem. [Spectroscopic Data for 2-Acetamido-5-fluoropyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b564454#spectroscopic-data-nmr-ir-ms-for-2-acetamido-5-fluoropyridine\]](https://www.benchchem.com/product/b564454#spectroscopic-data-nmr-ir-ms-for-2-acetamido-5-fluoropyridine)

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